Benzyl[2-(thiophen-2-yl)ethyl]amine
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Overview
Description
Benzyl[2-(thiophen-2-yl)ethyl]amine: is an organic compound that features a benzyl group attached to a 2-(thiophen-2-yl)ethylamine moiety. This compound is of interest due to its unique structural properties, which combine the aromatic benzyl group with the heterocyclic thiophene ring. The presence of the thiophene ring, a sulfur-containing five-membered ring, imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(thiophen-2-yl)ethyl]amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved through the reaction of thiophene with N,N-dimethylformamide (DMF) to form 2-thiophenecarbaldehyde. The aldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(thiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophane derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl[2-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl[2-(thiophen-2-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: Similar structure but lacks the benzyl group.
Benzylamine: Contains the benzyl group but lacks the thiophene ring.
2-Thiophenemethylamine: Similar structure but with a different substitution pattern on the thiophene ring.
Uniqueness
Benzyl[2-(thiophen-2-yl)ethyl]amine is unique due to the combination of the benzyl group and the thiophene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. The presence of the thiophene ring also imparts unique electronic properties, making it valuable in the development of advanced materials and pharmaceuticals .
Biological Activity
Benzyl[2-(thiophen-2-yl)ethyl]amine (CAS#: 1020997-02-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
This compound features a benzyl group attached to a thiophene ring, contributing to its unique reactivity and biological interactions. The thiophene moiety is known for its electron-rich nature, facilitating interactions with various biomolecules, particularly enzymes.
2.1 Enzyme Interaction
This compound interacts with several key enzymes, notably cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that this compound can modulate the catalytic activity of these enzymes, potentially influencing drug efficacy and toxicity profiles .
2.2 Cell Signaling Modulation
The compound has been shown to affect cell signaling pathways by inhibiting protein kinases. This inhibition can disrupt various cellular processes, including proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
3.1 Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways.
Microorganism | MIC (μM) | Activity Type |
---|---|---|
Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
Escherichia coli | 62.5 - 125 | Bactericidal |
3.2 Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases .
4.1 Study on Antimicrobial Activity
A study conducted on various thiophene derivatives, including this compound, revealed its effectiveness against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The compound showed a minimum biofilm inhibitory concentration (MBIC) of approximately 62 μg/mL .
4.2 In Vivo Evaluations
In vivo studies have demonstrated that compounds with similar structures exhibit promising results in animal models for cancer treatment, suggesting that this compound may also possess similar anticancer properties .
5. Future Directions
Given the promising biological activities of this compound, future research should focus on:
- Mechanistic Studies: Further elucidating the specific pathways affected by this compound.
- Structure-Activity Relationships (SAR): Investigating how variations in structure influence biological activity.
- Clinical Trials: Assessing safety and efficacy in human subjects for potential therapeutic applications.
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-benzyl-2-thiophen-2-ylethanamine |
InChI |
InChI=1S/C13H15NS/c1-2-5-12(6-3-1)11-14-9-8-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 |
InChI Key |
ZUKYCKLPHLVNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=CS2 |
Origin of Product |
United States |
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